molecular formula C15H18N2O2S B14147389 1-Amino-5-propan-2-yl-6,7,8,9-tetrahydrothieno[2,3-c]isoquinoline-2-carboxylic acid CAS No. 385420-92-8

1-Amino-5-propan-2-yl-6,7,8,9-tetrahydrothieno[2,3-c]isoquinoline-2-carboxylic acid

Cat. No.: B14147389
CAS No.: 385420-92-8
M. Wt: 290.4 g/mol
InChI Key: YYWLZVGCZKBORB-UHFFFAOYSA-N
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Description

1-Amino-5-propan-2-yl-6,7,8,9-tetrahydrothieno[2,3-c]isoquinoline-2-carboxylic acid is a complex organic compound with a unique structure that combines elements of thieno and isoquinoline rings. This compound is of significant interest in the fields of organic chemistry and medicinal chemistry due to its potential biological activities and applications.

Preparation Methods

The synthesis of 1-Amino-5-propan-2-yl-6,7,8,9-tetrahydrothieno[2,3-c]isoquinoline-2-carboxylic acid involves multiple steps, typically starting with the formation of the thieno[2,3-c]isoquinoline core. Common synthetic routes include:

    Cyclization Reactions: Utilizing cyclization reactions to form the thieno[2,3-c]isoquinoline core.

    Amination: Introduction of the amino group through nucleophilic substitution reactions.

    Carboxylation: Addition of the carboxylic acid group via carboxylation reactions.

Industrial production methods often involve optimizing these steps to increase yield and purity, using catalysts and controlled reaction conditions to ensure consistency and scalability .

Chemical Reactions Analysis

1-Amino-5-propan-2-yl-6,7,8,9-tetrahydrothieno[2,3-c]isoquinoline-2-carboxylic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the compound into its corresponding amines or alcohols.

    Substitution: The amino and carboxylic acid groups can participate in substitution reactions, forming derivatives with different functional groups.

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions .

Scientific Research Applications

This compound has a wide range of scientific research applications, including:

Mechanism of Action

The mechanism of action of 1-Amino-5-propan-2-yl-6,7,8,9-tetrahydrothieno[2,3-c]isoquinoline-2-carboxylic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s unique structure allows it to bind to these targets, modulating their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context .

Comparison with Similar Compounds

When compared to similar compounds, 1-Amino-5-propan-2-yl-6,7,8,9-tetrahydrothieno[2,3-c]isoquinoline-2-carboxylic acid stands out due to its unique combination of thieno and isoquinoline rings. Similar compounds include:

  • 1-Amino-5-ethyl-6,7,8,9-tetrahydrothieno[2,3-c]isoquinoline-2-carboxylic acid
  • 1-Amino-5-phenyl-6,7,8,9-tetrahydrothieno[2,3-c]isoquinoline-2-carboxylic acid

These compounds share structural similarities but differ in their substituents, leading to variations in their chemical and biological properties .

Properties

CAS No.

385420-92-8

Molecular Formula

C15H18N2O2S

Molecular Weight

290.4 g/mol

IUPAC Name

1-amino-5-propan-2-yl-6,7,8,9-tetrahydrothieno[2,3-c]isoquinoline-2-carboxylic acid

InChI

InChI=1S/C15H18N2O2S/c1-7(2)12-9-6-4-3-5-8(9)10-11(16)13(15(18)19)20-14(10)17-12/h7H,3-6,16H2,1-2H3,(H,18,19)

InChI Key

YYWLZVGCZKBORB-UHFFFAOYSA-N

Canonical SMILES

CC(C)C1=NC2=C(C3=C1CCCC3)C(=C(S2)C(=O)O)N

solubility

14.6 [ug/mL] (The mean of the results at pH 7.4)

Origin of Product

United States

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